molecular formula C16H25BrN2Si B1378037 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1352398-64-1

6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1378037
CAS No.: 1352398-64-1
M. Wt: 353.37 g/mol
InChI Key: HIRWKTKYFNOUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine is a chemical compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a triisopropylsilyl group at the 1st position of the pyrrolopyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent and under controlled conditions to ensure selective bromination at the 6th position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In coupling reactions, the compound forms carbon-carbon bonds through the catalytic action of palladium complexes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-(triisopropylsilyl)-1H-pyrrole: This compound has a similar structure but with the bromine atom at the 3rd position.

    6-Bromo-1H-pyrazolo[4,3-b]pyridine: Another brominated pyrrolopyridine with a different substitution pattern.

Uniqueness

6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of the triisopropylsilyl group enhances its stability and solubility, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(6-bromopyrrolo[3,2-c]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-10-18-16(17)9-15(14)19/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRWKTKYFNOUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CN=C(C=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 3
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 4
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 5
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 6
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.